2-(Cyano(4-fluorophenyl)methyl)benzonitrile
Overview
Description
2-(Cyano(4-fluorophenyl)methyl)benzonitrile is an organic compound with the molecular formula C15H9FN2 It is characterized by the presence of a cyano group and a fluorophenyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile typically involves the reaction of 4-fluorobenzyl cyanide with benzonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the benzonitrile, followed by nucleophilic substitution with 4-fluorobenzyl cyanide . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Cyano(4-fluorophenyl)methyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting the nitrile groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyano(4-fluorophenyl)methyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s cyano and fluorophenyl groups play a crucial role in its binding affinity and activity. It can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyano(4-chlorophenyl)methyl)benzonitrile
- 2-(Cyano(4-bromophenyl)methyl)benzonitrile
- 2-(Cyano(4-methylphenyl)methyl)benzonitrile
Uniqueness
2-(Cyano(4-fluorophenyl)methyl)benzonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications .
Biological Activity
2-(Cyano(4-fluorophenyl)methyl)benzonitrile, with the CAS number 116617-31-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanism of action, and relevant case studies, supported by research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzonitrile core substituted with a cyano group and a 4-fluorophenyl moiety. This structural arrangement is significant as it may influence the compound's interaction with biological targets.
Target of Action
The primary biological targets for this compound are not fully elucidated; however, it is hypothesized to interact with various enzymes and receptors involved in cellular signaling pathways.
Mode of Action
The compound's mechanism likely involves binding to specific receptors or enzymes, potentially modulating their activity. Research suggests that compounds with similar structures have shown inhibitory effects on various biological processes, including those involved in cancer progression and neurodegenerative diseases .
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. For instance, compounds structurally related to this benzonitrile have demonstrated IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 0.65 |
This compound | MEL-8 | 2.41 |
These findings suggest that the compound may induce apoptosis in cancer cells through various pathways, including the modulation of mitochondrial function and cell cycle arrest .
Case Studies and Research Findings
- Cytotoxicity Studies : A comparative study on various benzonitrile derivatives highlighted that those with electron-donating groups exhibited enhanced cytotoxicity against cancer cell lines compared to those with electron-withdrawing groups . This suggests that the electronic properties of substituents significantly affect biological activity.
- Mechanistic Insights : Flow cytometry assays have demonstrated that certain derivatives induce apoptosis in a dose-dependent manner, reinforcing the potential for therapeutic applications in oncology .
- Synthetic Applications : The synthesis of this compound has been explored using environmentally friendly methods, which could enhance its viability for pharmaceutical development . This aspect is crucial for the sustainable production of bioactive compounds.
Properties
IUPAC Name |
2-[cyano-(4-fluorophenyl)methyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2/c16-13-7-5-11(6-8-13)15(10-18)14-4-2-1-3-12(14)9-17/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHKEEJUFXPRIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(C#N)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378786 | |
Record name | 2-[Cyano(4-fluorophenyl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116617-31-3 | |
Record name | 2-[Cyano(4-fluorophenyl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 116617-31-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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